molecular formula C12H19BrO2 B1206348 Isobornyl bromoacetate CAS No. 80953-07-7

Isobornyl bromoacetate

Cat. No.: B1206348
CAS No.: 80953-07-7
M. Wt: 275.18 g/mol
InChI Key: UQVUYLPZSVMLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobornyl bromoacetate, also known as this compound, is a useful research compound. Its molecular formula is C12H19BrO2 and its molecular weight is 275.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Isobornyl bromoacetate is primarily used as a reagent in organic synthesis. Its unique structure allows it to introduce bromoacetate groups into various organic molecules, which can be further modified to create complex chemical architectures. This property makes it valuable in the development of pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionUsed to introduce functional groups in target molecules
EsterificationActs as an acylating agent for alcohols and phenols
Synthesis of HaloestersServes as a precursor for synthesizing other haloesters

Recent studies have highlighted the biological activity of this compound, particularly its potential as an inhibitor in various biochemical pathways.

  • Inhibition Studies : this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an affinity reagent for labeling cysteine residues in proteins, which aids in understanding protein interactions and functions .
  • Cancer Research : The compound has been investigated for its effects on cancer cell viability. In vitro studies demonstrated that it can induce apoptosis in certain cancer cell lines by disrupting cellular signaling pathways .

Table 2: Biological Activity Data of this compound

Activity TypeMechanismReference
Enzyme InhibitionTargets specific enzymes to modulate metabolic pathways
Anticancer ActivityInduces apoptosis in cancer cells through signaling disruption
Affinity LabelingLabels cysteine residues for protein interaction studies

Case Study 1: Affinity Labeling of Proteins

In a study published in Nature Communications, researchers utilized this compound as an affinity reagent to label cysteine residues in replication protein A (RPA). The study aimed to understand the binding interactions between RPA and its substrates, revealing insights into DNA replication mechanisms. The results indicated that the compound effectively labeled RPA, providing a model for studying substrate binding dynamics .

Case Study 2: Anticancer Effects

A recent investigation assessed the anticancer properties of this compound against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The study found that treatment with the compound resulted in significant inhibition of cell growth and induction of apoptosis, highlighting its potential as a therapeutic agent .

Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-bromoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrO2/c1-11(2)8-4-5-12(11,3)9(6-8)15-10(14)7-13/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVUYLPZSVMLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)CBr)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80953-07-7
Record name Isobornyl bromoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080953077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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